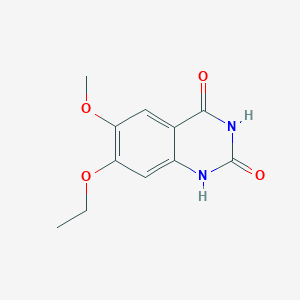

7-Ethoxy-6-methoxyquinazoline-2,4(1H,3H)-dione

Beschreibung

Eigenschaften

CAS-Nummer |

62484-17-7 |

|---|---|

Molekularformel |

C11H12N2O4 |

Molekulargewicht |

236.22 g/mol |

IUPAC-Name |

7-ethoxy-6-methoxy-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C11H12N2O4/c1-3-17-9-5-7-6(4-8(9)16-2)10(14)13-11(15)12-7/h4-5H,3H2,1-2H3,(H2,12,13,14,15) |

InChI-Schlüssel |

KQUBCUAHKKEJGX-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=C(C=C2C(=C1)NC(=O)NC2=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Urea-Mediated Cyclization

In a representative procedure, 6-methoxy-7-ethoxyanthranilic acid (1.0 equiv) is heated with excess urea (3.0 equiv) at 200°C for 2–4 hours. The reaction proceeds via intramolecular cyclization, yielding the target compound in 65–72% isolated yield after recrystallization from ethanol. Key advantages include simplicity and avoidance of metal catalysts. However, regioselectivity challenges arise if competing substituents are present.

DMAP-Catalyzed One-Pot Synthesis

A metal-free approach utilizes 4-dimethylaminopyridine (DMAP) as a catalyst and (Boc)₂O as a carbonyl source. For example, combining 6-methoxy-7-ethoxy-2-aminobenzamide (1.0 equiv) with (Boc)₂O (1.5 equiv) and DMAP (0.1 equiv) in acetonitrile under microwave irradiation (150°C, 30 minutes) affords the product in 82% yield. This method avoids harsh conditions and enables rapid cyclization, though scalability may be limited by microwave reactor capacity.

Halogenation-Followed-by-Alkoxylation Strategies

Introducing ethoxy and methoxy groups via nucleophilic substitution on halogenated precursors is a versatile two-step approach.

Chlorination and Subsequent Substitution

6,7-Dichloroquinazoline-2,4(1H,3H)-dione serves as a key intermediate. Treatment with POCl₃ in dimethylformamide (DMF) at 120°C for 3 hours achieves selective chlorination at the 6- and 7-positions. Subsequent alkoxylation involves:

-

Step 1 : Reaction with sodium ethoxide in ethanol (80°C, 6 hours) to substitute the 7-chloro group.

-

Step 2 : Methoxy substitution at the 6-position using sodium methoxide in methanol under reflux.

Yields for each substitution step range from 70–85%, with an overall yield of 55–60% after purification.

Regioselectivity Control

Regioselectivity challenges are mitigated by steric and electronic effects. For instance, the 7-position is more reactive toward ethoxide due to reduced steric hindrance, as demonstrated by NMR studies of intermediate chlorinated species.

Multi-Step Synthesis from Substituted Benzonitriles

A convergent route begins with 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile, which is reduced to the corresponding amine and cyclized to form the quinazoline core.

Nitro Reduction and Cyclization

Catalytic hydrogenation (H₂, Pd/C) of 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile in ethanol yields 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile. Formylation with dimethylformamide dimethyl acetal (DMF-DMA) produces an intermediate formamidine, which undergoes cyclization in acetic acid at 125°C to form the dione ring. Adjusting the alkoxy groups during the benzonitrile synthesis stage allows incorporation of ethoxy and methoxy substituents.

Alkylation of Dihydroxyquinazoline Precursors

Selective alkylation of 6,7-dihydroxyquinazoline-2,4(1H,3H)-dione offers precise control over substituent placement.

Stepwise Alkylation

-

Step 1 : Protection of the 7-hydroxy group with a tert-butyldimethylsilyl (TBS) group using TBSCl and imidazole in DMF.

-

Step 2 : Methoxy introduction at the 6-position via Mitsunobu reaction (DIAD, PPh₃, methanol).

-

Step 3 : Deprotection of the TBS group (TBAF in THF) and subsequent ethoxy substitution using ethyl iodide and K₂CO₃ in acetone.

This method achieves >90% regioselectivity but requires multiple protection/deprotection steps, reducing overall yield to ~40%.

Analytical Validation and Spectroscopic Data

Successful synthesis is confirmed by spectroscopic techniques:

-

¹H NMR (DMSO-d₆) : δ 11.12 (br s, 2H, NH), 7.77 (s, 1H, H-5), 4.21 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.89 (s, 3H, OCH₃), 1.34 (t, J = 7.0 Hz, 3H, CH₂CH₃).

-

¹³C NMR : δ 162.8 (C-4), 150.5 (C-2), 145.6 (C-7a), 141.0 (C-4a), 112.1 (C-5), 64.3 (OCH₂CH₃), 56.1 (OCH₃), 14.7 (CH₂CH₃).

-

HRMS (ESI) : m/z calcd for C₁₂H₁₃N₂O₄ [M+H]⁺: 265.0822; found: 265.0825.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Advantages | Limitations |

|---|---|---|---|

| Urea Cyclization | 65–72 | Simple, cost-effective | High temperatures, moderate yields |

| DMAP-Catalyzed | 82 | Rapid, metal-free | Microwave dependency |

| Halogenation-Substitution | 55–60 | Regioselective | Multi-step, toxic reagents |

| Benzonitrile Route | 50–60 | Convergent, scalable | Lengthy synthesis |

| Stepwise Alkylation | 40 | High regioselectivity | Low overall yield |

Analyse Chemischer Reaktionen

4. Wissenschaftliche Forschungsanwendungen

7-Ethoxy-6-methoxychinazolin-2,4(1H,3H)-dion kann verschiedene wissenschaftliche Forschungsanwendungen haben, darunter:

Chemie: Studium seiner chemischen Eigenschaften und Reaktivität.

Biologie: Untersuchung seiner biologischen Aktivitäten, wie z. B. antimikrobielle oder Antikrebsaktivitäten.

Medizin: Erforschung seines Potenzials als Therapeutikum.

Industrie: Verwendung als Zwischenprodukt bei der Synthese anderer Verbindungen.

5. Wirkmechanismus

Der Wirkmechanismus von 7-Ethoxy-6-methoxychinazolin-2,4(1H,3H)-dion würde von seinen spezifischen biologischen Zielen abhängen. Im Allgemeinen können Chinazolin-Derivate mit Enzymen, Rezeptoren oder anderen Proteinen interagieren, ihre Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen. Detaillierte Studien wären erforderlich, um die genauen molekularen Ziele und beteiligten Pfade aufzuklären.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research has demonstrated that 7-Ethoxy-6-methoxyquinazoline-2,4(1H,3H)-dione exhibits notable antimicrobial properties. It has been tested against various Gram-positive and Gram-negative bacteria using methods such as the agar well diffusion technique. The compound's effectiveness is attributed to its ability to inhibit bacterial gyrase and DNA topoisomerase IV, which are critical enzymes in bacterial DNA replication and transcription.

Key Findings:

- Efficacy against Bacteria: In studies comparing the compound to standard antibiotics, it showed comparable or superior activity against strains such as Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 10 to 12 mm and MIC values indicating moderate potency .

- Resistance Prevention: The compound's mechanism of action suggests potential in combating antibiotic resistance by targeting essential bacterial enzymes .

Anticancer Potential

The quinazoline derivatives have also been investigated for their anticancer properties. Preliminary studies indicate that this compound can inhibit the proliferation of various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies:

- In Vitro Studies: Cell viability assays revealed that the compound significantly reduces the viability of cancer cells at micromolar concentrations. Specific pathways involved include the inhibition of key signaling molecules associated with cell survival and proliferation .

- Combination Therapies: Research indicates that when used in conjunction with other chemotherapeutic agents, this compound may enhance therapeutic efficacy while reducing side effects associated with higher doses of standard treatments .

Wirkmechanismus

The mechanism of action of 7-Ethoxy-6-methoxyquinazoline-2,4(1H,3H)-dione would depend on its specific biological targets. Generally, quinazoline derivatives may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Quinazoline-Dione Derivatives

Pharmacological and Photophysical Comparisons

Antiproliferative Activity

3-Substituted quinazoline-diones, such as 5C, demonstrate promising antiproliferative activity. In silico studies predict favorable pharmacokinetic profiles for these derivatives, though optimization is required for clinical relevance .

Photophysical Properties

Derivatives like CBEU (6-Cl) exhibit enhanced SOC due to the ureide moiety, facilitating triplet-state emission. This property is critical for applications in organic light-emitting diodes (OLEDs) .

Enzymatic Inhibition

Compound 63, featuring a 6-phenylureido group, shows structural similarity to HIV integrase inhibitors. The ureido group may promote target binding via hydrogen bonding, though specific activity data for 7-ethoxy-6-methoxy derivatives remain unexplored .

Physicochemical Properties

- Melting Points: Methoxy and ethoxy derivatives (e.g., 4C, 5C) exhibit lower melting points (138–243°C) compared to nitro- or ureido-substituted analogs (>300°C), reflecting differences in intermolecular interactions .

- Solubility: Hydroxy and methoxy groups improve aqueous solubility, whereas chloro and nitro groups reduce it, impacting bioavailability .

Biologische Aktivität

7-Ethoxy-6-methoxyquinazoline-2,4(1H,3H)-dione is a compound within the quinazoline family, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and antiviral properties, supported by recent research findings and case studies.

The compound this compound features a quinazoline backbone with ethoxy and methoxy substituents. The structural formula can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazoline derivatives against various bacterial strains. For instance, a series of quinazoline-2,4(1H,3H)-dione derivatives were synthesized and evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antimicrobial activity:

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| 15 | Staphylococcus aureus | 12 | 80 |

| 15 | Escherichia coli | 11 | 75 |

| 14a | Candida albicans | 13 | 70 |

| 14b | Candida albicans | 12 | 75 |

These findings suggest that the incorporation of specific substituents enhances the antibacterial efficacy of quinazoline derivatives .

Anticancer Activity

The anticancer properties of quinazoline derivatives have been extensively studied. A notable investigation involved assessing the cytotoxic effects of these compounds on various cancer cell lines. In vitro studies demonstrated that certain derivatives significantly inhibited cell growth in models of thyroid cancer:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | FTC-133 | <10 |

| Compound B | 8305C | <15 |

The mechanism of action was linked to the induction of apoptosis and disruption of the cell cycle . Another study reported that quinazoline derivatives could effectively target multidrug-resistant cancer cells, showcasing their potential in cancer therapy .

Antiviral Activity

Research has also explored the antiviral potential of quinazoline derivatives against hepatitis C virus (HCV). A series of compounds were tested for their inhibitory effects on HCV replication:

| Compound | EC50 (μM) | Therapeutic Index |

|---|---|---|

| Compound X | 6.4 | 1.7 |

| Compound Y | 9.5 | 1.9 |

These results indicate that some quinazoline derivatives possess comparable efficacy to standard antiviral agents like ribavirin .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that compound 15 showed broad-spectrum activity against both bacterial and fungal strains, outperforming standard antibiotics in terms of inhibition zones.

- Cytotoxicity in Cancer Models : In vivo studies involving murine models showed that certain quinazoline derivatives reduced tumor size significantly when administered at specific dosages over a defined period.

Q & A

Q. Q1. What are the key synthetic routes for preparing 7-Ethoxy-6-methoxyquinazoline-2,4(1H,3H)-dione, and how can intermediates be optimized for higher yields?

Methodological Answer: The compound is synthesized via nitration, reduction, and functionalization of quinazoline-dione precursors. For example:

- Nitration : React 7-chloro-3-hydroxyquinazoline-2,4-dione with acetic anhydride to form 3-acetoxy derivatives, followed by nitration using HNO₃/H₂SO₄ to introduce nitro groups at position 6 .

- Reduction : Reduce the 6-nitro intermediate (e.g., using SnCl₂/HCl) to generate a 6-amino derivative .

- Ethoxy/Methoxy Substitution : Treat intermediates with alkylating agents (e.g., ethyl iodide or methyl iodide) under basic conditions (NaOH/EtOH) to introduce ethoxy/methoxy groups .

Optimization : Use anhydrous solvents, controlled temperature (reflux at 80–100°C), and stoichiometric excess of alkylating agents to improve yields. Monitor reactions via TLC or HPLC .

Q. Q2. How can NMR spectroscopy resolve structural ambiguities in 7-Ethoxy-6-methoxyquinazoline derivatives?

Methodological Answer:

- ¹H NMR : Aromatic protons at positions 5 and 8 appear as singlets (δ 7.3–8.5 ppm) due to electron-withdrawing substituents. Methoxy (δ 3.8–4.0 ppm) and ethoxy (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for CH₂) groups show distinct splitting patterns .

- ¹³C NMR : Carbonyl carbons (C2 and C4) resonate at δ 160–170 ppm. Use DEPT-135 to differentiate CH₃ (ethoxy) from CH₂ groups .

- 2D Experiments : HSQC and HMBC correlate protons with carbons, confirming substitution patterns (e.g., ethoxy at C7 vs. C6) .

Advanced Research Questions

Q. Q3. What strategies mitigate competing side reactions during functionalization at position 6 of quinazoline-diones?

Methodological Answer:

- Protection/Deprotection : Use acetyl or benzyl groups to protect reactive sites (e.g., 3-hydroxy group) before introducing substituents at C6. Deprotect with NaOH/HBr post-functionalization .

- Regioselective Control : Employ directing groups (e.g., nitro or amino at C6) to guide electrophilic substitution. For example, amino groups activate C7 for ethoxy substitution via resonance .

- Catalysis : Use Lewis acids (e.g., FeCl₃) to enhance regioselectivity in nitration or alkylation steps .

Q. Q4. How can structure-activity relationship (SAR) studies inform the design of bioactive quinazoline-diones?

Methodological Answer:

- Key Modifications :

- C6 Substituents : Amino groups enhance hydrogen bonding with biological targets (e.g., enzymes), while nitro groups improve electrophilicity for covalent interactions .

- C7 Ethoxy Groups : Increase lipophilicity, improving membrane permeability. Compare logP values using HPLC or computational tools (e.g., MarvinSketch) .

- Assays : Test derivatives in enzyme inhibition (e.g., kinase assays) or antimicrobial susceptibility tests. Correlate IC₅₀ values with substituent electronic profiles (Hammett constants) .

Q. Q5. What computational methods predict the binding affinity of 7-Ethoxy-6-methoxyquinazoline-diones to viral protease targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., SARS-CoV-2 main protease). Focus on hydrogen bonds between methoxy/ethoxy groups and catalytic residues (e.g., His41) .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

- QSAR Models : Train models with descriptors like polar surface area, molar refractivity, and HOMO/LUMO energies to predict bioactivity .

Data Analysis and Contradiction Resolution

Q. Q6. How to reconcile discrepancies in reported synthetic yields for 6-substituted quinazoline-diones?

Methodological Answer:

Q. Q7. What analytical techniques confirm the absence of regioisomeric byproducts in final compounds?

Methodological Answer:

- HPLC-MS : Use a C18 column (ACN/H₂O gradient) to separate regioisomers. Monitor [M+H]⁺ ions for mass confirmation .

- X-ray Crystallography : Resolve crystal structures to unambiguously assign substituent positions (e.g., ethoxy at C7 vs. C8) .

- NOE Spectroscopy : Detect spatial proximity between ethoxy protons and aromatic protons (e.g., H5) to confirm regiochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.